molecular formula C11H6F3NO B1324401 6-(Trifluoromethyl)quinoline-4-carbaldehyde CAS No. 482587-03-1

6-(Trifluoromethyl)quinoline-4-carbaldehyde

Cat. No.: B1324401
CAS No.: 482587-03-1
M. Wt: 225.17 g/mol
InChI Key: GTVSBBRLWRMXLF-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinoline-4-carbaldehyde is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)quinoline-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with pyridine-3-carbaldehyde and allylmagnesium bromide . The reaction conditions often involve the use of solvents like ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification processes such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)quinoline-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Trifluoromethyl)quinoline-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.

    Industry: Utilized in the development of liquid crystals and cyanine dyes.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)quinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antibacterial or antineoplastic activities .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoroquinoline-4-carbaldehyde
  • 6,8-Difluoroquinoline-4-carbaldehyde
  • 4-Methylquinoline-2-carbaldehyde

Comparison

6-(Trifluoromethyl)quinoline-4-carbaldehyde is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and stability compared to other similar compounds. The trifluoromethyl group also imparts unique chemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(trifluoromethyl)quinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO/c12-11(13,14)8-1-2-10-9(5-8)7(6-16)3-4-15-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVSBBRLWRMXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633371
Record name 6-(Trifluoromethyl)quinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482587-03-1
Record name 6-(Trifluoromethyl)-4-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482587-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)quinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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